molecular formula C20H19N5O2S B243285 N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-methoxybenzamide

N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-methoxybenzamide

カタログ番号 B243285
分子量: 393.5 g/mol
InChIキー: KWGYSVJAYQGDKF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-methoxybenzamide, also known as TAK-659, is a small molecule inhibitor that targets the spleen tyrosine kinase (SYK) pathway. SYK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling and is involved in the pathogenesis of various B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials as a potential therapeutic agent for the treatment of B-cell malignancies.

作用機序

N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-methoxybenzamide targets the SYK pathway, which is essential for B-cell receptor signaling. By inhibiting SYK, N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-methoxybenzamide blocks downstream signaling pathways, leading to the inhibition of B-cell proliferation and survival. This mechanism of action is particularly relevant in B-cell malignancies, where aberrant B-cell receptor signaling is a hallmark of the disease.
Biochemical and Physiological Effects:
N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-methoxybenzamide has been shown to induce apoptosis (programmed cell death) in B-cell malignancies, as well as inhibit cell proliferation and migration. In preclinical models, N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-methoxybenzamide has also been shown to enhance the activity of other anti-tumor agents, including chemotherapy and immunotherapy.

実験室実験の利点と制限

N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-methoxybenzamide has several advantages for use in laboratory experiments. It is a small molecule inhibitor, which allows for easy administration and dosing. It also has a well-defined mechanism of action, which makes it a useful tool for studying the SYK pathway in B-cell malignancies. However, like all experimental agents, N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-methoxybenzamide has limitations. It may not accurately reflect the complexity of the disease in vivo, and its efficacy may vary depending on the specific subtype of B-cell malignancy being studied.

将来の方向性

There are several potential future directions for the study of N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-methoxybenzamide. One area of interest is the development of combination therapies that include N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-methoxybenzamide, either with other small molecule inhibitors or with immunotherapy agents such as checkpoint inhibitors. Another area of interest is the evaluation of N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-methoxybenzamide in other B-cell malignancies, such as follicular lymphoma and Waldenström macroglobulinemia. Finally, the development of biomarkers to predict response to N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-methoxybenzamide may help to identify patients who are most likely to benefit from this therapy.

合成法

The synthesis of N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-methoxybenzamide involves several steps, including the preparation of the 3-methoxybenzaldehyde intermediate, followed by the coupling reaction with the 4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzylamine. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.

科学的研究の応用

N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-methoxybenzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), diffuse large B-cell lymphoma (DLBCL), and mantle cell lymphoma (MCL). In these studies, N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-methoxybenzamide has shown potent anti-tumor activity, both as a single agent and in combination with other therapies.

特性

分子式

C20H19N5O2S

分子量

393.5 g/mol

IUPAC名

N-[[4-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]-3-methoxybenzamide

InChI

InChI=1S/C20H19N5O2S/c1-3-17-22-23-20-25(17)24-19(28-20)14-9-7-13(8-10-14)12-21-18(26)15-5-4-6-16(11-15)27-2/h4-11H,3,12H2,1-2H3,(H,21,26)

InChIキー

KWGYSVJAYQGDKF-UHFFFAOYSA-N

SMILES

CCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)C4=CC(=CC=C4)OC

正規SMILES

CCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)C4=CC(=CC=C4)OC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。